3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
CAS No.: 1803593-35-2
Cat. No.: VC2609779
Molecular Formula: C8H10F6N2
Molecular Weight: 248.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803593-35-2 |
|---|---|
| Molecular Formula | C8H10F6N2 |
| Molecular Weight | 248.17 g/mol |
| IUPAC Name | 3a,6a-bis(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole |
| Standard InChI | InChI=1S/C8H10F6N2/c9-7(10,11)5-1-15-3-6(5,4-16-2-5)8(12,13)14/h15-16H,1-4H2 |
| Standard InChI Key | RBCZSLMKIQFPOP-UHFFFAOYSA-N |
| SMILES | C1C2(CNCC2(CN1)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1C2(CNCC2(CN1)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Properties and Structure
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole features a unique structure that includes octahydropyrrolo moieties, indicating the presence of a saturated pyrrole-like ring system. The compound's structure is characterized by two trifluoromethyl groups attached to the octahydropyrrolo[3,4-c]pyrrole ring system, which significantly influences its chemical reactivity and stability.
Basic Chemical Properties
The fundamental chemical properties of 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole are outlined in Table 1, providing essential information for researchers and practitioners in the field.
Table 1: Basic Chemical Properties of 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
| Property | Value |
|---|---|
| CAS No. | 1803593-35-2 |
| Molecular Formula | C8H10F6N2 |
| Molecular Weight | 248.17 g/mol |
| IUPAC Name | 3a,6a-bis(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole |
| Standard InChI | InChI=1S/C8H10F6N2/c9-7(10,11)5-1-15-3-6(5,4-16-2-5)8(12,13)14/h15-16H,1-4H2 |
| Standard InChIKey | RBCZSLMKIQFPOP-UHFFFAOYSA-N |
| SMILES | C1C2(CNCC2(CN1)C(F)(F)F)C(F)(F)F |
| PubChem Compound ID | 86811767 |
The presence of trifluoromethyl groups (CF₃) in the structure significantly impacts the compound's electronic properties. These electron-withdrawing groups alter the electron density distribution within the molecule, contributing to its unique reactivity profile.
Structural Variants and Salt Forms
Several structural variants and salt forms of 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole have been documented in the literature, including a dihydrochloride salt variant, which displays distinct physicochemical properties compared to the base compound.
Dihydrochloride Salt Form
The dihydrochloride salt form, Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis, has a molecular formula of C8H12Cl2F6N2 and a molecular weight of 321.09 g/mol. This salt form may offer different solubility, stability, and bioavailability profiles compared to the free base, making it potentially valuable for specific applications in pharmaceutical research and development.
Applications in Pharmaceutical Research
The unique structure of 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole, particularly the presence of trifluoromethyl groups, makes it a compound of interest in pharmaceutical research. Related compounds in the octahydropyrrolo[3,4-c]pyrrole family have shown potential in various therapeutic applications.
Histamine-3 Receptor Ligands
Octahydro-pyrrolo[3,4-b]pyrrole derivatives, which are structurally related to 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole, have been investigated as histamine-3 receptor ligands . These compounds are potentially useful in treating conditions or disorders that can be prevented or ameliorated by histamine-3 receptor modulation.
Retinol Binding Protein 4 (RBP4) Antagonists
Related pyrrolo[3,4-c]pyrrole derivatives have been studied as antagonists of retinol binding protein 4 (RBP4), with potential applications in metabolic disorders. For example, compounds like 6-methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)-phenyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid have been synthesized and evaluated for their binding affinity to RBP4 .
Comparison with Related Compounds
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole can be compared with several structurally related compounds to understand the impact of structural variations on physicochemical properties and biological activities.
Table 2: Comparison of 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole | C8H10F6N2 | 248.17 | Base compound with two trifluoromethyl groups |
| Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis | C8H12Cl2F6N2 | 321.09 | Dihydrochloride salt variant of the base compound |
| 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride | C8H12N2O2 | 168.09 | Contains methyl groups instead of trifluoromethyl and has a dione functionality |
| (3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole | C13H15FN2O | 234.27 | Contains a 2-fluorobenzoyl group instead of trifluoromethyl groups |
Structure-Activity Relationships
The presence of trifluoromethyl groups in 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole likely contributes to its enhanced stability and reactivity compared to non-fluorinated analogues. Trifluoromethyl groups are known to increase lipophilicity and metabolic stability, which can be advantageous for pharmaceutical applications.
(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole, a related compound, has demonstrated notable biological activity in modulating enzyme and receptor interactions. The presence of the fluorobenzoyl group enhances its ability to interact with specific molecular targets, potentially leading to inhibition or activation of various biochemical pathways.
Future Research Directions
Future research on 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole could focus on several promising areas that may enhance our understanding of its properties and expand its applications.
Synthesis Optimization
Development of more efficient and scalable synthesis methods for 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole would facilitate its broader use in research and development. Exploring green chemistry approaches and continuous flow synthesis could improve yield and reduce environmental impact.
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